3-(1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide
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Overview
Description
3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE is a synthetic organic compound that features both pyrrole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This can be used to alter the functional groups attached to the heterocyclic rings.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]quinolin-1-one derivatives: Known for their antileishmanial activity.
1H-Pyrrol-3(2H)-one derivatives: Used in asymmetric synthesis and known for their high enantiomeric purity.
Uniqueness
What sets 3-(1H-PYRROL-1-YL)-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]PROPANAMIDE apart is its combination of pyrrole and triazole rings, which confer unique electronic properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C15H15N5O |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-pyrrol-1-yl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H15N5O/c21-14(6-9-20-7-1-2-8-20)18-13-5-3-4-12(10-13)15-16-11-17-19-15/h1-5,7-8,10-11H,6,9H2,(H,18,21)(H,16,17,19) |
InChI Key |
BAMIFVOVZYCNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
Origin of Product |
United States |
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